

ML363: A Technical Guide to the Potent and Selective KIAA1363 Inhibitor

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Compound of Interest

Compound Name: **ML363**

Cat. No.: **B609154**

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Introduction

ML363, also known as JW480, is a potent and selective small-molecule inhibitor of the serine hydrolase KIAA1363. KIAA1363, also referred to as Arylacetamide Deacetylase-Like 1 (AADACL1) or Neutral Cholesterol Ester Hydrolase 1 (NCEH1), is an enzyme implicated in cancer progression and organophosphate detoxification.^{[1][2][3]} This technical guide provides a comprehensive overview of **ML363**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on key signaling pathways.

KIAA1363 is highly expressed in aggressive cancer cells and plays a crucial role in ether lipid metabolism by hydrolyzing 2-acetyl monoalkylglycerol ether (2-acetyl MAGE).^{[1][2]} The product of this reaction, monoalkylglycerol ether (MAGE), is a precursor for the synthesis of pro-tumorigenic signaling lipids such as alkyl-lysophosphatidic acid (alkyl-LPA).^[4] By inhibiting KIAA1363, **ML363** disrupts this pathway, leading to a reduction in MAGE levels and subsequent impairment of cancer cell migration, invasion, and *in vivo* tumor growth.^{[1][5]}

Quantitative Data

The following tables summarize the key quantitative data for the KIAA1363 inhibitor **ML363** (JW480).

Table 1: Potency and Selectivity of **ML363** (JW480)

Parameter	Species/System	Value	Reference(s)
IC ₅₀	Human KIAA1363 (PC3 cell lysate)	12 nM	[1]
IC ₅₀	Murine KIAA1363 (brain membrane)	20 nM	[1]
Selectivity	Other serine hydrolases in PC3 cells	Highly selective for KIAA1363	[1]
In vivo Target Engagement	Murine brain KIAA1363	Complete inhibition at 5 mg/kg (i.p.) and 20 mg/kg (oral)	[1]

Table 2: In Vitro Efficacy of **ML363** (JW480) in Prostate Cancer Cells

Assay	Cell Line	Treatment	Result	Reference(s)
2-acetyl MAGE Hydrolase Activity	PC3	1 μM JW480 for 48h	Complete blockade	[1]
DU145		1 μM JW480 for 48h	Complete blockade	[1]
MAGE Lipid Levels	PC3	1 μM JW480 for 48h	Significant reduction	[1]
DU145		1 μM JW480 for 48h	Significant reduction	[1]
Cell Migration	PC3	1 μM JW480 for 48h	Significant reduction	[1]
Cell Invasion	PC3	1 μM JW480 for 48h	Significant reduction	[1]
Serum-Free Cell Survival	PC3	1 μM JW480 for 48h	Significant reduction	[1]

Table 3: In Vivo Efficacy of **ML363** (JW480)

Animal Model	Cancer Cell Line	Treatment Regimen	Outcome	Reference(s)
Mouse Xenograft	PC3 (prostate cancer)	80 mg/kg JW480, daily oral gavage	Significant impairment of tumor growth	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of **ML363** (JW480).

- **Proteome Preparation:** Human prostate cancer cells (e.g., PC3) are lysed, and the protein concentration is determined.
- **Inhibitor Incubation:** Proteome samples are incubated with varying concentrations of **ML363** (JW480) or vehicle (DMSO) for 30 minutes at room temperature.
- **Probe Labeling:** A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), is added to the samples and incubated for another 30 minutes.
- **SDS-PAGE and Fluorescence Scanning:** The samples are resolved by SDS-PAGE. The gel is then scanned on a fluorescence scanner to visualize probe-labeled enzymes.
- **Data Analysis:** The fluorescence intensity of the band corresponding to KIAA1363 is quantified. The IC_{50} value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Selectivity is assessed by observing the lack of inhibition of other FP-rhodamine labeled bands at concentrations that inhibit KIAA1363.[1]

Matrigel Invasion Assay

This assay is used to assess the effect of **ML363** (JW480) on cancer cell invasion.

- Chamber Preparation: Matrigel-coated invasion chambers (e.g., BD BioCoat Matrigel Invasion Chambers) are rehydrated according to the manufacturer's instructions.
- Cell Preparation: Prostate cancer cells (e.g., PC3) are serum-starved for 24 hours. Cells are then harvested and resuspended in a serum-free medium.
- Treatment and Seeding: Cells are pre-treated with **ML363** (JW480) at the desired concentration (e.g., 1 μ M) or vehicle for a specified time (e.g., 48 hours). A suspension of the treated cells is then seeded into the upper chamber of the Matrigel-coated inserts.
- Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
- Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 22 hours) at 37°C in a humidified incubator.
- Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the treated group is compared to the vehicle control.[1]

In Vivo Xenograft Tumor Growth Study

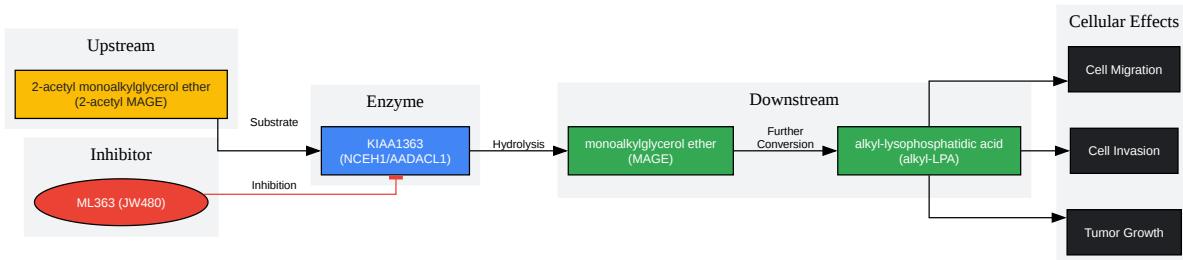
This protocol evaluates the in vivo anti-tumor efficacy of **ML363** (JW480).

- Cell Implantation: A suspension of human prostate cancer cells (e.g., PC3) is subcutaneously injected into immunocompromised mice (e.g., SCID mice).
- Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. **ML363** (JW480) is administered orally via gavage at a specified dose and schedule (e.g., 80 mg/kg, daily). The control group receives the vehicle.[1]
- Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth curves of the treated and control groups are plotted

and statistically analyzed to determine the effect of the inhibitor on tumor growth. At the end of the study, tumors can be excised for further analysis, such as target engagement confirmation by ABPP.[1]

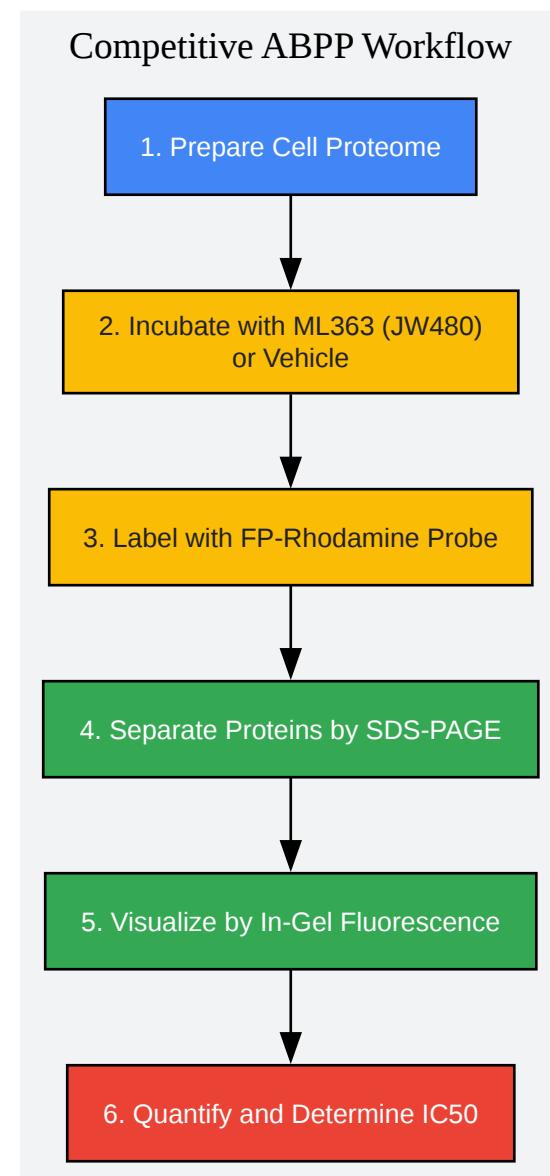
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.



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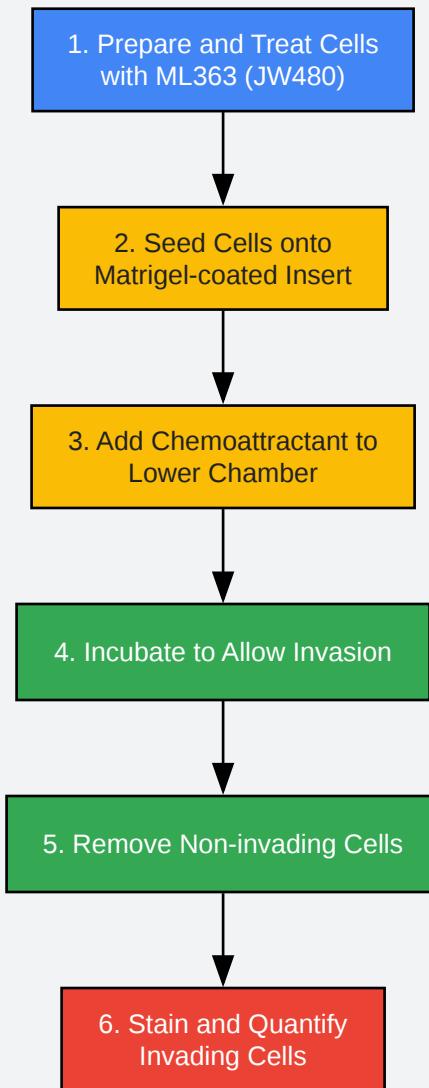
KIAA1363 Signaling Pathway and Inhibition by **ML363**.



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Workflow for Competitive Activity-Based Protein Profiling.

Matrigel Invasion Assay Workflow



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Workflow for the Matrigel Invasion Assay.

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